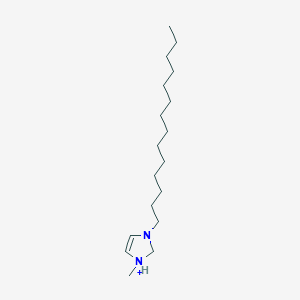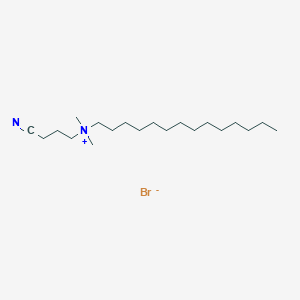![molecular formula C24H36P2 B14274540 ([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane] CAS No. 150086-11-6](/img/structure/B14274540.png)
([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane]: is an organophosphorus compound that features a biphenyl backbone with two di(propan-2-yl)phosphane groups attached at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] typically involves the reaction of 4,4’-dibromobiphenyl with di(propan-2-yl)phosphane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated processes can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane groups are replaced by other functional groups.
Coordination: The compound can coordinate with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as or can be used for substitution reactions.
Coordination: Transition metals like , , and are often used to form coordination complexes.
Major Products:
Phosphine oxides: from oxidation reactions.
Substituted biphenyl derivatives: from substitution reactions.
Metal-phosphane complexes: from coordination reactions.
Scientific Research Applications
Chemistry: ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] is used as a ligand in coordination chemistry to stabilize metal complexes, which are crucial in catalysis and materials science.
Biology and Medicine: The compound’s ability to form stable complexes with metals makes it useful in designing metal-based drugs and diagnostic agents.
Industry: In industrial applications, ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] is used in the development of catalysts for various chemical processes, including polymerization and hydrogenation reactions.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] exerts its effects is primarily through its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include the metal centers in the complexes, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparison with Similar Compounds
- Triphenylphosphine
- Tris(2,4-di-tert-butylphenyl)phosphite
- Bis(diphenylphosphino)methane
Comparison: ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] is unique due to its biphenyl backbone, which provides a rigid and sterically demanding environment. This can influence the reactivity and stability of the metal complexes formed with this ligand, making it distinct from other phosphane ligands like triphenylphosphine and bis(diphenylphosphino)methane .
Properties
CAS No. |
150086-11-6 |
|---|---|
Molecular Formula |
C24H36P2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[4-[4-di(propan-2-yl)phosphanylphenyl]phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C24H36P2/c1-17(2)25(18(3)4)23-13-9-21(10-14-23)22-11-15-24(16-12-22)26(19(5)6)20(7)8/h9-20H,1-8H3 |
InChI Key |
BULCEZFRMOKVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC=C(C=C1)C2=CC=C(C=C2)P(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


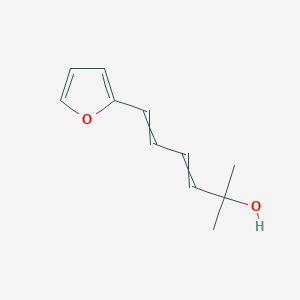
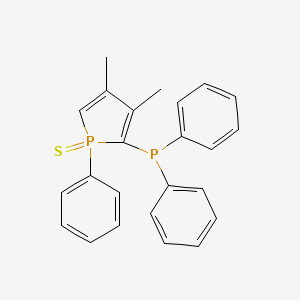



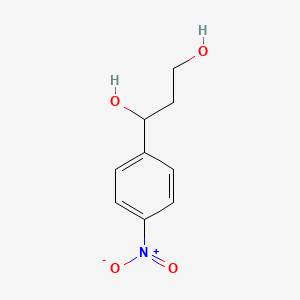
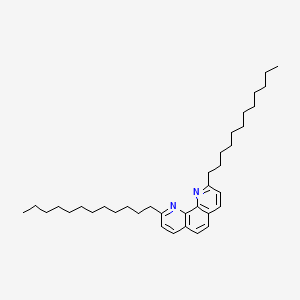
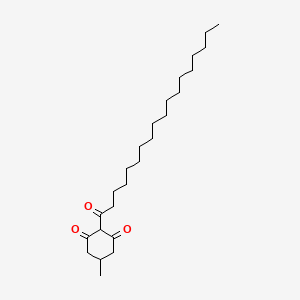
![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
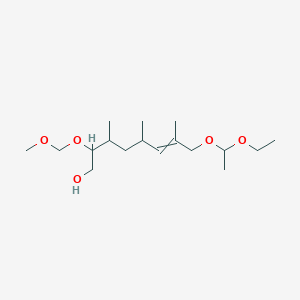
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)
